molecular formula C23H23F3N4O4S B2612225 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476451-45-3

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2612225
CAS No.: 476451-45-3
M. Wt: 508.52
InChI Key: PRYHKNFJIRATOR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4, a thioether-linked propanoate ester at position 3, and a 4-methoxybenzamido methyl moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzamido substituent may contribute to hydrogen bonding and receptor interactions .

Synthesis: The compound’s synthesis likely involves multi-step reactions, as seen in analogous triazole derivatives. For example, triazole-thiadiazole hybrids are synthesized via condensation of hydrazinecarbodithioates with α-halogenated ketones or esters in alcoholic solvents (e.g., ethanol or 2-propanol) under basic conditions (e.g., triethylamine) . The presence of the trifluoromethylphenyl group suggests electrophilic substitution or Suzuki coupling for aromatic functionalization.

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O4S/c1-4-34-21(32)14(2)35-22-29-28-19(13-27-20(31)15-8-10-18(33-3)11-9-15)30(22)17-7-5-6-16(12-17)23(24,25)26/h5-12,14H,4,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYHKNFJIRATOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

    Attachment of the Methoxybenzamido Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Thioester Formation: The final step involves the reaction of the intermediate with ethyl 2-bromopropanoate in the presence of a thiol reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amides, alcohols, and other reduced products.

    Substitution: Substituted amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties can be exploited in the development of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxybenzamido group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : ~530 g/mol (estimated based on substituents).
  • LogP : Predicted to be moderately lipophilic (~3.5–4.0) due to the trifluoromethyl and aromatic groups.
  • Solubility: Limited aqueous solubility, typical of ester-containing triazoles; enhanced in polar aprotic solvents (e.g., DMSO) .

Comparison with Similar Compounds

Structural Analogs

Triazole derivatives with varied substituents are compared below:

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Features
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate 4-(3-Trifluoromethylphenyl), 5-(4-methoxybenzamido methyl), thio-propanoate ester ~530 3.5–4.0 High lipophilicity; potential CNS activity
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Phenyl, methyl triazole, thiadiazole core ~480 2.8–3.2 Thiadiazole hybrid; improved solubility due to ester group
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Sulfonylphenyl, difluorophenyl, phenylethanone ~520 3.0–3.5 Sulfonyl group enhances polarity; antifungal potential
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates Phenethyl, acetimidate ester ~400–450 2.5–3.0 Flexible alkyl chains; tunable pharmacokinetics

Pharmacological and Physicochemical Differences

(a) Lipophilicity and Bioavailability

However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.

Chemoinformatics Analysis

Using Tanimoto coefficients (binary fingerprint similarity), the target compound shares ~60–70% similarity with phenylsulfonyl and thiadiazole-containing triazoles, but only ~40–50% with phenethyl derivatives . This suggests divergent structure-activity relationships, warranting further exploration of trifluoromethyl’s role in target binding.

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound belonging to the triazole class. Its structure incorporates a triazole ring, a trifluoromethyl group, and a methoxybenzamido moiety, which contribute to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research data.

Chemical Structure and Properties

The molecular formula of this compound is C23H23F3N4O4SC_{23}H_{23}F_3N_4O_4S. The compound's structure is characterized by:

  • Triazole Ring : Known for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methoxybenzamido Group : Potentially increases binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the triazole ring and subsequent modifications to introduce the methoxybenzamido and trifluoromethyl groups. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring facilitates binding to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the methoxybenzamido group may improve specificity towards certain pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties by inhibiting key protein interactions involved in tumor growth. For instance, compounds similar to this compound have been shown to inhibit the interaction between annexin A2 and S100A10 proteins, which are critical in cancer progression .
  • Antimicrobial Properties : Triazoles are recognized for their antifungal activity. This compound may exhibit similar properties due to its structural characteristics that allow it to interfere with fungal cell wall synthesis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism References
AnticancerInhibition of annexin A2/S100A10 interaction
AntimicrobialInterference with fungal cell wall synthesis
Enzyme inhibitionBinding to specific enzymes

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